1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is an organic compound that features a benzyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine typically involves the following steps:
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Formation of the Boronate Ester: : The starting material, 4-bromobenzyl azetidine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
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Purification: : The crude product is purified using column chromatography to isolate the desired boronate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine can undergo various chemical reactions, including:
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronate ester can be oxidized to form the corresponding phenol using reagents like hydrogen peroxide or sodium perborate.
Reduction: The azetidine ring can be reduced under hydrogenation conditions to form the corresponding amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide in aqueous or alcoholic solvents.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation of the boronate ester.
Amines: From reduction of the azetidine ring.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine in cross-coupling reactions involves the following steps:
Activation of the Palladium Catalyst: The palladium catalyst is activated by the base, forming a palladium(0) species.
Oxidative Addition: The palladium(0) species undergoes oxidative addition with the aryl halide, forming a palladium(II) complex.
Transmetalation: The boronate ester transfers its aryl group to the palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an azetidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine: Similar structure but with a benzylamine group.
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is unique due to the presence of the azetidine ring, which can impart different reactivity and properties compared to other boronate esters. This uniqueness makes it valuable in the synthesis of specific target molecules that require the azetidine moiety.
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-6-13(7-9-14)12-18-10-5-11-18/h6-9H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECJDNOVQJOGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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